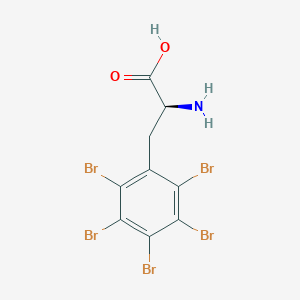

2,3,4,5,6-Pentabromo-L-phenylalanine

Beschreibung

2,3,4,5,6-Pentabromo-L-phenylalanine is a halogenated derivative of the essential amino acid L-phenylalanine, where all five hydrogen atoms on the phenyl ring are substituted with bromine atoms. Bromination significantly alters molecular weight, solubility, and environmental persistence compared to non-halogenated or partially substituted analogs.

Eigenschaften

CAS-Nummer |

194204-61-0 |

|---|---|

Molekularformel |

C9H6Br5NO2 |

Molekulargewicht |

559.7 g/mol |

IUPAC-Name |

(2S)-2-amino-3-(2,3,4,5,6-pentabromophenyl)propanoic acid |

InChI |

InChI=1S/C9H6Br5NO2/c10-4-2(1-3(15)9(16)17)5(11)7(13)8(14)6(4)12/h3H,1,15H2,(H,16,17)/t3-/m0/s1 |

InChI-Schlüssel |

PBHLJOHBGWKERZ-VKHMYHEASA-N |

Isomerische SMILES |

C(C1=C(C(=C(C(=C1Br)Br)Br)Br)Br)[C@@H](C(=O)O)N |

Kanonische SMILES |

C(C1=C(C(=C(C(=C1Br)Br)Br)Br)Br)C(C(=O)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-Pentabromo-L-phenylalanine typically involves the bromination of L-phenylalanine. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to control temperature, pressure, and reaction time. The use of catalysts and solvents can optimize the yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2,3,4,5,6-Pentabromo-L-phenylalanine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated phenylalanine derivatives.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of less brominated phenylalanine derivatives.

Substitution: Formation of phenylalanine derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

2,3,4,5,6-Pentabromo-L-phenylalanine has various applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of flame retardants and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2,3,4,5,6-Pentabromo-L-phenylalanine involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms on the benzene ring can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecules .

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

*Calculated mass: [(9×12) + (6×1) + (5×80) + 14 + (2×16) = 560 g/mol].

Key Structural Insights:

- Bromination vs. Fluorination: Bromine’s larger atomic radius (113 pm vs.

- Deuterated vs. Halogenated : Deuterated phenylalanine (L-Phenylalanine-d5) retains native chemical behavior, whereas halogenation drastically alters reactivity and interactions .

Physicochemical Properties

Solubility and Stability:

- Pentabromo-L-Phenylalanine : Expected to exhibit very low water solubility (<1 μg/L) due to bromine’s hydrophobicity, similar to DecaBDE (<0.1 μg/L) .

- Pentafluoro-L-Phenylalanine : Higher solubility in organic solvents (e.g., DMSO) compared to brominated analogs, attributed to fluorine’s polar hydrophobicity .

Environmental Persistence:

- Brominated compounds like DecaBDE and pentabromo-phenylalanine are highly persistent, with soil half-lives >150 days . Fluorinated analogs may degrade faster due to stronger C-F bonds resisting hydrolysis.

Research Findings and Gaps

- Environmental Impact : Pentabromo-phenylalanine’s persistence aligns with brominated flame retardants like DBDPE, which are regulated under the Stockholm Convention .

- Toxicity Data : Direct studies on pentabromo-phenylalanine are absent; extrapolation from DecaBDE suggests concerns about bioaccumulation and endocrine disruption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.